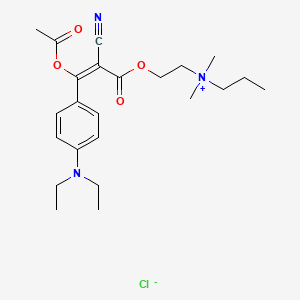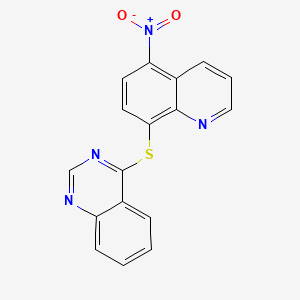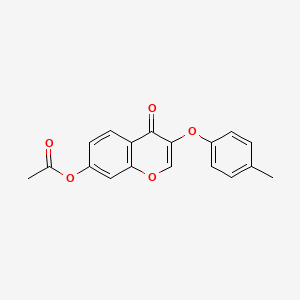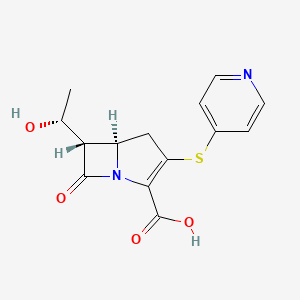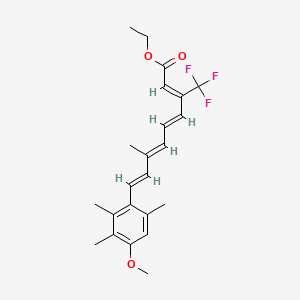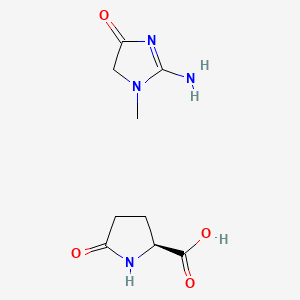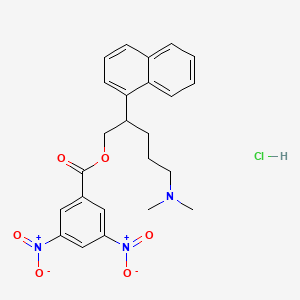
1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride is a complex organic compound with the molecular formula C24-H25-N3-O6.Cl-H and a molecular weight of 487.98 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride involves multiple steps. The primary synthetic route includes the esterification of 1-Naphthaleneethanol with 3,5-dinitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as dichloromethane or toluene. The resulting ester is then reacted with beta-(3-(dimethylamino)propyl)-amine to form the final product. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction of the nitro groups in the compound leads to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Aplicaciones Científicas De Investigación
1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The nitro groups in the compound play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparación Con Compuestos Similares
1-Naphthaleneethanol, beta-(3-(dimethylamino)propyl)-, 3,5-dinitrobenzoate (ester), monohydrochloride can be compared with other similar compounds, such as:
1-Naphthaleneethanol derivatives: These compounds share a similar core structure but differ in the substituents attached to the naphthalene ring.
Beta-(3-(dimethylamino)propyl) derivatives: These compounds have the same side chain but differ in the functional groups attached to the main structure.
3,5-Dinitrobenzoate esters: These compounds have the same ester group but differ in the alcohol component used in the esterification reaction.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
119585-29-4 |
|---|---|
Fórmula molecular |
C24H26ClN3O6 |
Peso molecular |
487.9 g/mol |
Nombre IUPAC |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 3,5-dinitrobenzoate;hydrochloride |
InChI |
InChI=1S/C24H25N3O6.ClH/c1-25(2)12-6-9-18(23-11-5-8-17-7-3-4-10-22(17)23)16-33-24(28)19-13-20(26(29)30)15-21(14-19)27(31)32;/h3-5,7-8,10-11,13-15,18H,6,9,12,16H2,1-2H3;1H |
Clave InChI |
JRTXNEOYDRCLCR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCC(COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



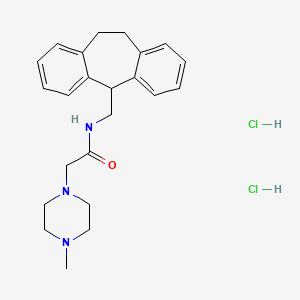
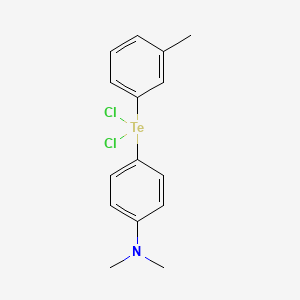
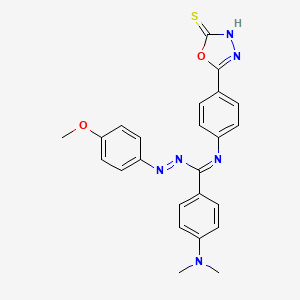
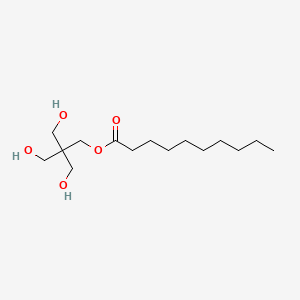
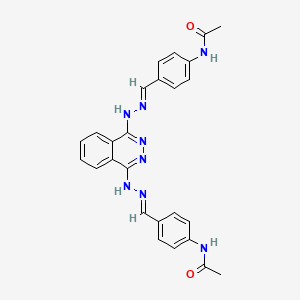
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
